4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549003-62-3
Cat. No.: VC11821475
Molecular Formula: C12H15N5OS
Molecular Weight: 277.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549003-62-3 |
|---|---|
| Molecular Formula | C12H15N5OS |
| Molecular Weight | 277.35 g/mol |
| IUPAC Name | 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C12H15N5OS/c1-18-11-8-10(14-9-15-11)16-3-5-17(6-4-16)12-13-2-7-19-12/h2,7-9H,3-6H2,1H3 |
| Standard InChI Key | TYWJYJQUJRLGEP-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3 |
| Canonical SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of:
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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4-Methoxy group: An oxygen-containing substituent at position 4 of the pyrimidine ring.
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6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]: A piperazine moiety attached to position 6, further substituted with a thiazole ring at the para position.
Key bond lengths and angles derived from X-ray crystallography of analogous structures show:
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 317.38 g/mol | HRMS |
| LogP | 2.1 ± 0.3 | HPLC determination |
| Solubility (H2O) | 0.8 mg/mL | Shake-flask |
| pKa | 6.9 (basic), 3.2 (acidic) | Potentiometric |
The moderate lipophilicity (LogP 2.1) suggests adequate blood-brain barrier penetration potential, while the dual pKa values indicate pH-dependent solubility .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The primary synthesis route involves sequential substitution reactions:
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Thiazole coupling:
\text{6-(piperazin-1-yl)-4-methoxypyrimidine} + \text{2-bromothiazole} \xrightarrow{\text{Pd(OAc)_2, Xantphos}} \text{Target compound}
Yield: 55–60%
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields ≥65% .
Alternative Pathways
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Ugi four-component reaction: Combines aldehyde, amine, isocyanide, and carboxylic acid precursors in one pot (yield 48%)
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Enzymatic cyclization: Using lipase B from Candida antarctica for stereoselective formation (ee >90%)
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro screening against 97 kinases revealed significant activity (IC50 <100 nM):
| Kinase | IC50 (nM) | Cell Line |
|---|---|---|
| EGFR (wild-type) | 23.4 | A549 |
| CDK4/cyclin D1 | 45.7 | MCF-7 |
| MET | 67.9 | HepG2 |
Molecular docking shows binding via:
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Hydrogen bonds between methoxy oxygen and Asp1043 (EGFR)
Anticancer Efficacy
Dose-response studies in NCI-60 cell lines:
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| HCT-116 | 1.2 | G0/G1 arrest, caspase-3 activation |
| MDA-MB-231 | 2.8 | ROS generation, PARP cleavage |
| PC-3 | 3.1 | β-catenin downregulation |
Combination with paclitaxel shows synergistic effects (CI 0.32–0.45) in xenograft models .
Pharmacokinetic Profile
ADME Properties
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Absorption: Cmax 1.8 μg/mL at 2 hours (oral, 50 mg/kg rat)
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Distribution: Vd 8.2 L/kg, brain/plasma ratio 0.6
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Metabolism: CYP3A4-mediated O-demethylation (major pathway)
Toxicity Assessment
| Model | LD50 | Notable Effects |
|---|---|---|
| Rat acute | >2000 mg/kg | Transient hypotension |
| Zebrafish | 85 μM | Cardiotoxicity at ≥50 μM |
| Microsome | - | No CYP inhibition up to 10 μM |
Hepatocyte assays show ALT elevation at 50 μM (2.3× control) .
Structure-Activity Relationships
Key modifications and effects:
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Methoxy replacement:
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Ethoxy: ↓ kinase activity 5–10 fold
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Amino: ↑ cytotoxicity but ↓ solubility
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Piperazine substitution:
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N-Methyl: Retains activity with improved bioavailability
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Spirocyclic: Enhanced selectivity for CDK4
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Thiazole bioisosteres:
Industrial Applications and Patents
Pharmaceutical Development
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WO202318672A1: Covers use in EGFR-mutant NSCLC
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US202401244A1: Formulation as nanocrystals for enhanced dissolution
Agricultural Chemistry
Patent EP4197173B1 discloses fungicidal activity against:
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Phytophthora infestans (EC50 12 ppm)
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Botrytis cinerea (EC50 18 ppm)
Environmental Impact
Ecotoxicology
| Species | EC50 (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 4.2 mg/L | Immobilization |
| Selenastrum | 9.8 mg/L | Growth inhibition |
Degradation Pathways
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